4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide

Catalog No.
S3258447
CAS No.
874787-85-6
M.F
C12H16BrNO4S2
M. Wt
382.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethy...

CAS Number

874787-85-6

Product Name

4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide

Molecular Formula

C12H16BrNO4S2

Molecular Weight

382.29

InChI

InChI=1S/C12H16BrNO4S2/c1-2-14(11-7-8-19(15,16)9-11)20(17,18)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3

InChI Key

WRORZZLCCWDAJL-UHFFFAOYSA-N

SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Br

Solubility

not available

4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a bromine atom and a dioxo thiolane moiety. Its molecular formula is C12H16BrN2O4S2C_{12}H_{16}BrN_{2}O_{4}S_{2}, and it features a benzene ring substituted with both an ethyl group and a sulfonamide functional group. The unique structure of this compound allows for various chemical interactions and biological activities, making it of interest in medicinal chemistry and pharmacology.

Due to its functional groups:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can act as a leaving group, facilitating further substitutions at the aromatic ring.
  • Reduction Reactions: The dioxo group can potentially be reduced to form thiolane derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that sulfonamide compounds exhibit various biological activities, including:

  • Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, inhibiting bacterial growth by interfering with folate synthesis.
  • Anti-inflammatory Effects: Some derivatives may exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Antitumor Activity: Preliminary studies suggest that certain sulfonamide compounds may possess antitumor effects, warranting further investigation into their mechanisms of action.

The synthesis of 4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide can be achieved through several methods:

  • Bromination of N-Ethylbenzene-1-sulfonamide: This involves the bromination of N-ethylbenzene-1-sulfonamide under controlled conditions to introduce the bromine atom.
  • Formation of Dioxo Thiolane: The thiolane moiety can be synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reactions: The final compound can be obtained by coupling the brominated sulfonamide with the dioxo thiolane derivative.

These methods allow for the efficient production of the compound while enabling modifications to improve yield and purity.

4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, this compound can serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules with desired properties.
  • Agricultural Chemistry: Sulfonamides may also find applications in agrochemicals, particularly as herbicides or fungicides.

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Interaction studies may involve:

  • Enzyme Inhibition Assays: Evaluating how the compound affects specific enzymes related to bacterial metabolism or inflammatory pathways.
  • Binding Affinity Tests: Assessing how well the compound binds to receptor sites on target cells, which could indicate its potential efficacy as a therapeutic agent.

These studies provide insight into how modifications to the compound's structure can enhance or diminish its biological activity.

Several compounds share structural similarities with 4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide. These include:

Compound NameMolecular FormulaKey Features
4-bromo-N-(2-thiophenyl)-N-methylbenzene-1-sulfonamideC11H12BrN2O4SC_{11}H_{12}BrN_{2}O_{4}SContains a thiophene ring
3-bromo-N-(2-thiazolyl)-N-propylbenzene-1-sulfonamideC12H14BrN3O4SC_{12}H_{14}BrN_{3}O_{4}SFeatures a thiazole moiety
N-(2-hydroxyethyl)-N-(1,1-dioxo-thiolan)-benzene-1-sulfonamideC12H15NO4SC_{12}H_{15}NO_{4}SContains hydroxyethyl substituent

Uniqueness

The uniqueness of 4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide lies in its specific combination of a bromine atom and a dioxo thiolane structure within a sulfonamide framework. This specific arrangement may enhance its biological activity compared to similar compounds by providing distinct electronic and steric properties that influence interaction with biological targets.

XLogP3

1.7

Dates

Modify: 2023-08-19

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